1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one
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Overview
Description
1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the pyridine and thiophene moieties through various coupling reactions. Common reagents used in these reactions include:
Piperazine: The core structure.
2-Methoxypyridine: Introduced via nucleophilic substitution.
3-Methylthiophene: Attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxypyridin-4-yl)-4-[3-(2-thienyl)propanoyl]piperazin-2-one: Similar structure but with a different thiophene substitution.
1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylphenyl)propanoyl]piperazin-2-one: Similar structure but with a phenyl ring instead of thiophene.
Uniqueness
1-(2-Methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-6-10-25-15(13)3-4-17(22)20-8-9-21(18(23)12-20)14-5-7-19-16(11-14)24-2/h5-7,10-11H,3-4,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGZRKHFLGUVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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